
1-Chloro-2,4-bis(trifluoromethyl)benzene
描述
1-Chloro-2,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two trifluoromethyl groups and one chlorine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various organic molecules depending on the specific reaction conditions.
Mode of Action
The mode of action of 1-Chloro-2,4-bis(trifluoromethyl)benzene is largely dependent on the specific chemical reaction it is involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, the compound would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
Its participation in carbon-carbon bond formation suggests it could potentially influence pathways involving the synthesis or modification of organic compounds .
Pharmacokinetics
Some general properties have been reported . It is also reported to be a CYP1A2 inhibitor . The compound’s logP values, which measure its lipophilicity, range from 2.26 to 6.68 , suggesting it has some degree of lipid solubility. These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of this compound’s action is largely dependent on the specific reaction conditions and targets. In the context of Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity should be avoided . Additionally, the compound should be stored in a dry, well-ventilated area away from light . These factors could influence the compound’s stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2,4-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions: 1-Chloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,4-bis(trifluoromethyl)phenol.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield products with reduced functional groups, such as 2,4-bis(trifluoromethyl)benzene
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed
Major Products Formed:
Substitution: 2,4-bis(trifluoromethyl)phenol
Oxidation: Quinones and other oxidized derivatives
Reduction: 2,4-bis(trifluoromethyl)benzene
科学研究应用
1-Chloro-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
相似化合物的比较
- 1-Chloro-4-(trifluoromethyl)benzene
- 2-Chloro-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Comparison: 1-Chloro-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of its trifluoromethyl groups and chlorine atom, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound in various fields .
属性
IUPAC Name |
1-chloro-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVDTLKMHDHQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378282 | |
| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-76-4 | |
| Record name | 1-chloro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





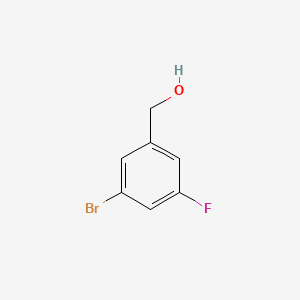

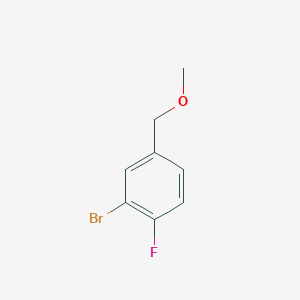
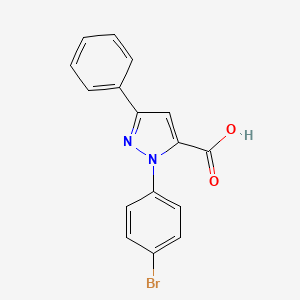
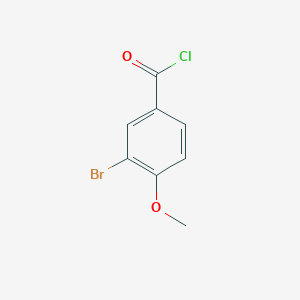


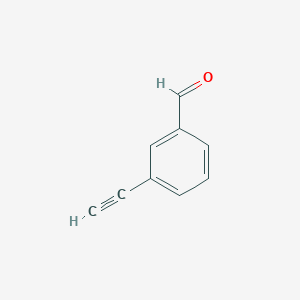
![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

